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Compound of Interest

Compound Name: Lamotrigine N2-Oxide

Cat. No.: B194302 Get Quote

An examination of the formation, identification, and quantification of Lamotrigine N2-Oxide, a

key impurity and metabolite of the widely used anticonvulsant drug Lamotrigine.

This technical guide provides a comprehensive overview of Lamotrigine N2-Oxide for

researchers, scientists, and drug development professionals. It delves into the chemical

properties, metabolic pathways, and analytical methodologies pertinent to this specific impurity,

offering a valuable resource for quality control, drug metabolism, and safety assessment.

Introduction to Lamotrigine and its N2-Oxide
Impurity
Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a broad-

spectrum anticonvulsant medication used in the treatment of epilepsy and bipolar disorder. As

with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its

safety and efficacy. Lamotrigine N2-Oxide is a known impurity and a minor metabolite of

Lamotrigine, formed through the oxidation of the nitrogen atom at the 2-position of the triazine

ring. Its presence in the drug substance and formulated product needs to be carefully

monitored and controlled.

Table 1: Chemical and Physical Properties of Lamotrigine N2-Oxide
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Property Value

Chemical Name
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-

diamine 2-oxide

CAS Number 136565-76-9

Molecular Formula C₉H₇Cl₂N₅O

Molecular Weight 272.09 g/mol

Appearance
Solid (commercially available as a reference

standard)

Formation of Lamotrigine N2-Oxide
Lamotrigine N2-Oxide can be formed through two primary routes: as a degradation product

during the manufacturing process or storage of Lamotrigine, and as a metabolite in the human

body.

Degradation Pathway
Forced degradation studies are essential to identify potential degradation products that may

form under various stress conditions. Lamotrigine has been shown to be susceptible to

oxidative degradation, which can lead to the formation of Lamotrigine N2-Oxide.

A generalized workflow for conducting forced degradation studies is outlined below:
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Caption: Forced degradation workflow for Lamotrigine.

While specific quantitative data on the percentage of Lamotrigine N2-Oxide formed under

each stress condition is not extensively published, oxidative conditions are the most likely to

generate this impurity.

Metabolic Pathway
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Lamotrigine is primarily metabolized in the liver via glucuronidation. However, a minor

metabolic pathway involves oxidation, leading to the formation of Lamotrigine N2-Oxide. This

N-oxidation is believed to be mediated by the cytochrome P450 (CYP) enzyme system.

Specifically, studies have suggested the involvement of CYP2A6 and CYP2D6 in the formation

of an arene oxide intermediate, which is related to the N-oxidation pathway.[1]
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Caption: Metabolic pathways of Lamotrigine.

In a study involving radiolabeled lamotrigine in rats, lamotrigine N-oxide was found to constitute

approximately 0.9% of the administered dose recovered in the urine.[2]

Analytical Methodologies for Lamotrigine N2-Oxide
Accurate and sensitive analytical methods are crucial for the detection and quantification of

Lamotrigine N2-Oxide in both bulk drug substance and biological matrices. High-Performance

Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid

Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are the most

commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating HPLC method can be used to separate Lamotrigine from its impurities,

including the N2-oxide.

Table 2: Example HPLC-UV Method Parameters for Lamotrigine and Impurities
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase
Potassium dihydrogen ortho phosphate buffer

(pH 7.4) and Methanol (60:40 v/v)

Flow Rate 1.3 mL/min

Detection UV at 305 nm

Column Temperature Ambient

Experimental Protocol: HPLC-UV Analysis of Lamotrigine and Impurities

Standard Preparation:

Prepare a stock solution of Lamotrigine reference standard (e.g., 100 µg/mL) in methanol.

Prepare a stock solution of Lamotrigine N2-Oxide reference standard at a known

concentration in a suitable solvent.

Prepare working standard solutions by diluting the stock solutions with the mobile phase to

achieve a desired concentration range for calibration.

Sample Preparation (for drug substance):

Accurately weigh and dissolve a known amount of the Lamotrigine drug substance in the

mobile phase to obtain a final concentration within the calibration range.

Chromatographic Analysis:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the standard and sample solutions into the chromatograph.

Monitor the chromatogram at 305 nm.

Identify and quantify the Lamotrigine N2-Oxide peak based on its retention time and the

calibration curve generated from the reference standard.
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Ultra-High-Performance Liquid Chromatography-Tandem
Mass Spectrometry (UHPLC-MS/MS)
For highly sensitive and specific quantification, especially in biological matrices like plasma,

UHPLC-MS/MS is the method of choice.

Table 3: UHPLC-MS/MS Method Parameters for Lamotrigine N2-Oxide in Plasma

Parameter Condition

Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)

Mobile Phase
Gradient elution with water and acetonitrile, both

containing 0.1% formic acid

Flow Rate 0.4 mL/min

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions Lamotrigine N2-Oxide: m/z 272.0 -> 256.0

Internal Standard Lamotrigine-¹³C, d₃

Experimental Protocol: UHPLC-MS/MS Analysis of Lamotrigine N2-Oxide in Plasma

Sample Pre-treatment:

To a 100 µL plasma sample, add an internal standard solution.

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

Vortex and centrifuge the sample.

Collect the supernatant for analysis.

Chromatographic and Mass Spectrometric Analysis:

Inject the prepared sample into the UHPLC-MS/MS system.

Perform chromatographic separation using the specified gradient program.
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Monitor the specified MRM transitions for Lamotrigine N2-Oxide and the internal

standard.

Quantify the concentration of Lamotrigine N2-Oxide using a calibration curve prepared in

blank plasma.

A typical workflow for the bioanalytical method is presented below:

Sample Preparation Analysis

Plasma Sample Add Internal Standard Protein Precipitation Centrifugation Collect Supernatant UHPLC Separation MS/MS Detection

Click to download full resolution via product page

Caption: Bioanalytical workflow for Lamotrigine N2-Oxide.

Regulatory Considerations and Limits
The control of impurities in pharmaceutical products is governed by guidelines from regulatory

bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) and

Q3B(R2) guidelines provide thresholds for reporting, identification, and qualification of

impurities in new drug substances and new drug products, respectively.

Table 4: ICH Thresholds for Impurities in New Drug Products

Maximum Daily
Dose

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

≤ 1 g 0.1%
0.2% or 1.0 mg TDI,

whichever is lower

0.5% or 1.0 mg TDI,

whichever is lower

> 1 g 0.05%
0.10% or 2.0 mg TDI,

whichever is lower

0.15% or 5.0 mg TDI,

whichever is lower

TDI: Total Daily Intake
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Specific limits for Lamotrigine N2-Oxide are not explicitly defined in major pharmacopoeias

like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Therefore,

the limits are generally based on the ICH guidelines and are established by the manufacturer

based on toxicological data and the manufacturing process capability.

Synthesis of Lamotrigine N2-Oxide Reference
Standard
The availability of a pure reference standard of Lamotrigine N2-Oxide is essential for the

accurate identification and quantification of this impurity. The synthesis of Lamotrigine N2-
Oxide typically involves the direct oxidation of Lamotrigine using a suitable oxidizing agent. A

potential synthetic route is the oxidation of the triazine ring of lamotrigine using an oxidizing

agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent.

Conclusion
Lamotrigine N2-Oxide is a relevant impurity and minor metabolite of Lamotrigine that requires

careful monitoring and control. This technical guide has provided an in-depth overview of its

formation, analytical methodologies for its quantification, and the regulatory framework

governing its limits. A thorough understanding of these aspects is crucial for ensuring the

quality, safety, and efficacy of Lamotrigine-containing pharmaceutical products. The provided

experimental protocols and workflow diagrams serve as a practical resource for scientists and

researchers in the pharmaceutical industry. Further research to establish more precise

quantitative data on its formation under various stress conditions and to fully elucidate the

enzymatic pathways involved in its metabolic formation will continue to be of value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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